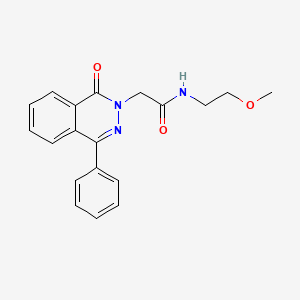![molecular formula C21H23N5O2S B11607298 2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11607298.png)
2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps The process begins with the preparation of the hydrazine derivative, followed by the formation of the thiazine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound may be used to study enzyme interactions and cellular processes. Its ability to interact with various biological molecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: A compound with a complex structure used in advanced synthesis.
Uniqueness
What sets 2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure provides versatility in research and industrial applications, making it a valuable compound in various fields.
属性
分子式 |
C21H23N5O2S |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
(2E)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-N-(4-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H23N5O2S/c1-14-4-8-16(9-5-14)23-20(28)18-12-19(27)24-21(29-18)25-22-13-15-6-10-17(11-7-15)26(2)3/h4-11,13,18H,12H2,1-3H3,(H,23,28)(H,24,25,27)/b22-13+ |
InChI 键 |
GPSSMJNMBRJZDX-LPYMAVHISA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=O)N/C(=N\N=C\C3=CC=C(C=C3)N(C)C)/S2 |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NN=CC3=CC=C(C=C3)N(C)C)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-(carbamimidoylsulfamoyl)phenyl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B11607217.png)
![4,6-Bis[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11607218.png)
![1-(butylsulfanyl)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11607228.png)
![2-[3-(2-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11607235.png)
![methyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11607239.png)

![3-[1-(2,5-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic Acid](/img/structure/B11607244.png)
![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11607252.png)
![6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607264.png)
![methyl (2Z)-5-amino-7-(furan-2-yl)-2-(furan-2-ylmethylidene)-3-oxo-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B11607273.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11607276.png)
![3',5'-Diethyl 6'-amino-2-oxo-2'-phenyl-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11607277.png)
![4-{[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}-5-methylfuran-2-carboxylic acid](/img/structure/B11607288.png)
![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)phthalazin-1-amine](/img/structure/B11607295.png)
